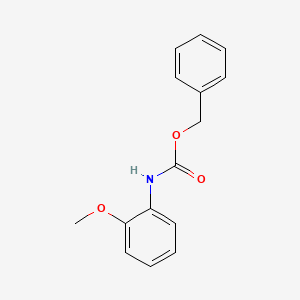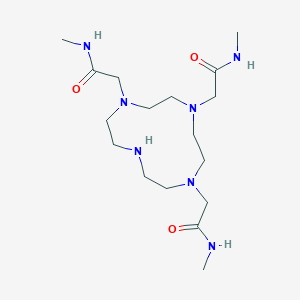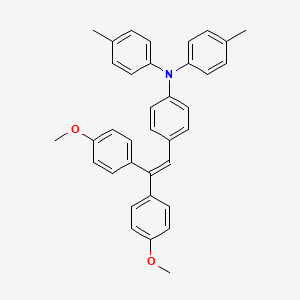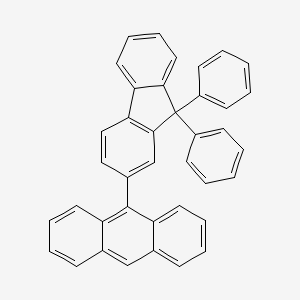
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a fluorene moiety substituted with diphenyl groups at the 9-position and an anthracene unit. This compound is known for its high thermal stability and excellent photophysical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene typically involves the following steps:
Formation of 9,9-Diphenyl-9H-fluorene: This intermediate can be synthesized by the reaction of fluorene with diphenylmethanol in the presence of a strong acid catalyst.
Coupling with Anthracene: The 9,9-Diphenyl-9H-fluorene is then coupled with anthracene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a boronic acid derivative of the fluorene and a halogenated anthracene, along with a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Applications De Recherche Scientifique
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties.
Mécanisme D'action
The mechanism by which 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited singlet and triplet states. These excited states can then participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species. The specific molecular targets and pathways involved depend on the context of its application, such as in biological imaging or photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Diphenyl-9H-fluoren-2-ylboronic acid
- 9,9-Diphenyl-9H-fluoren-2-amine
- 9,9-Dimethyl-9H-fluoren-2-ylphenyl
Uniqueness
Compared to similar compounds, 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of a fluorene moiety with diphenyl groups and an anthracene unit. This structure imparts the compound with superior thermal stability and photophysical properties, making it particularly valuable in applications requiring high-performance materials, such as OLEDs and photodynamic therapy.
Propriétés
Numéro CAS |
819067-46-4 |
|---|---|
Formule moléculaire |
C39H26 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
9-(9,9-diphenylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C39H26/c1-3-15-30(16-4-1)39(31-17-5-2-6-18-31)36-22-12-11-21-34(36)35-24-23-29(26-37(35)39)38-32-19-9-7-13-27(32)25-28-14-8-10-20-33(28)38/h1-26H |
Clé InChI |
OJKPTHVCDQQKLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



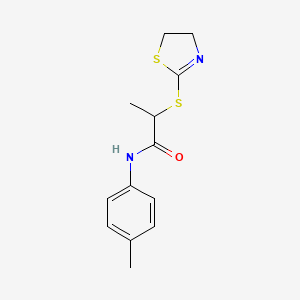
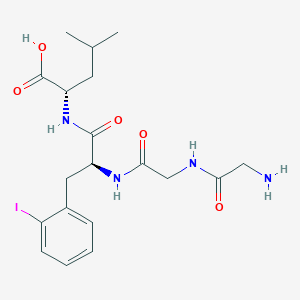
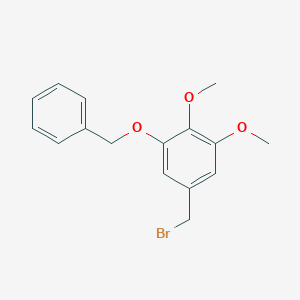
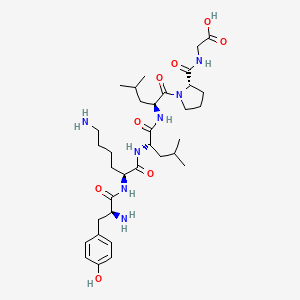
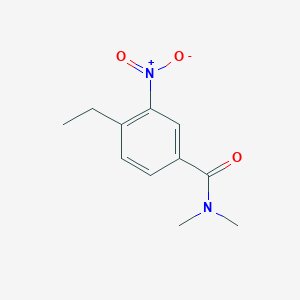
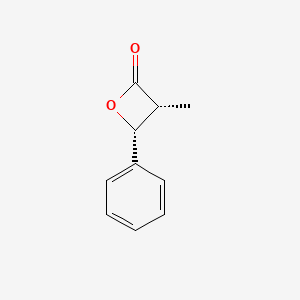

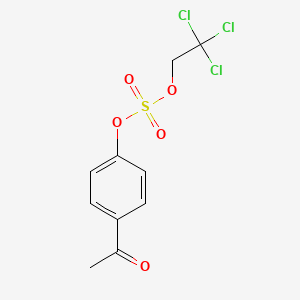
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
